

A Comparative Guide to the Synthesis and Spectral Analysis of Ethyl 3-nitrocinnamate

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Compound of Interest

Compound Name: Ethyl 3-nitrocinnamate

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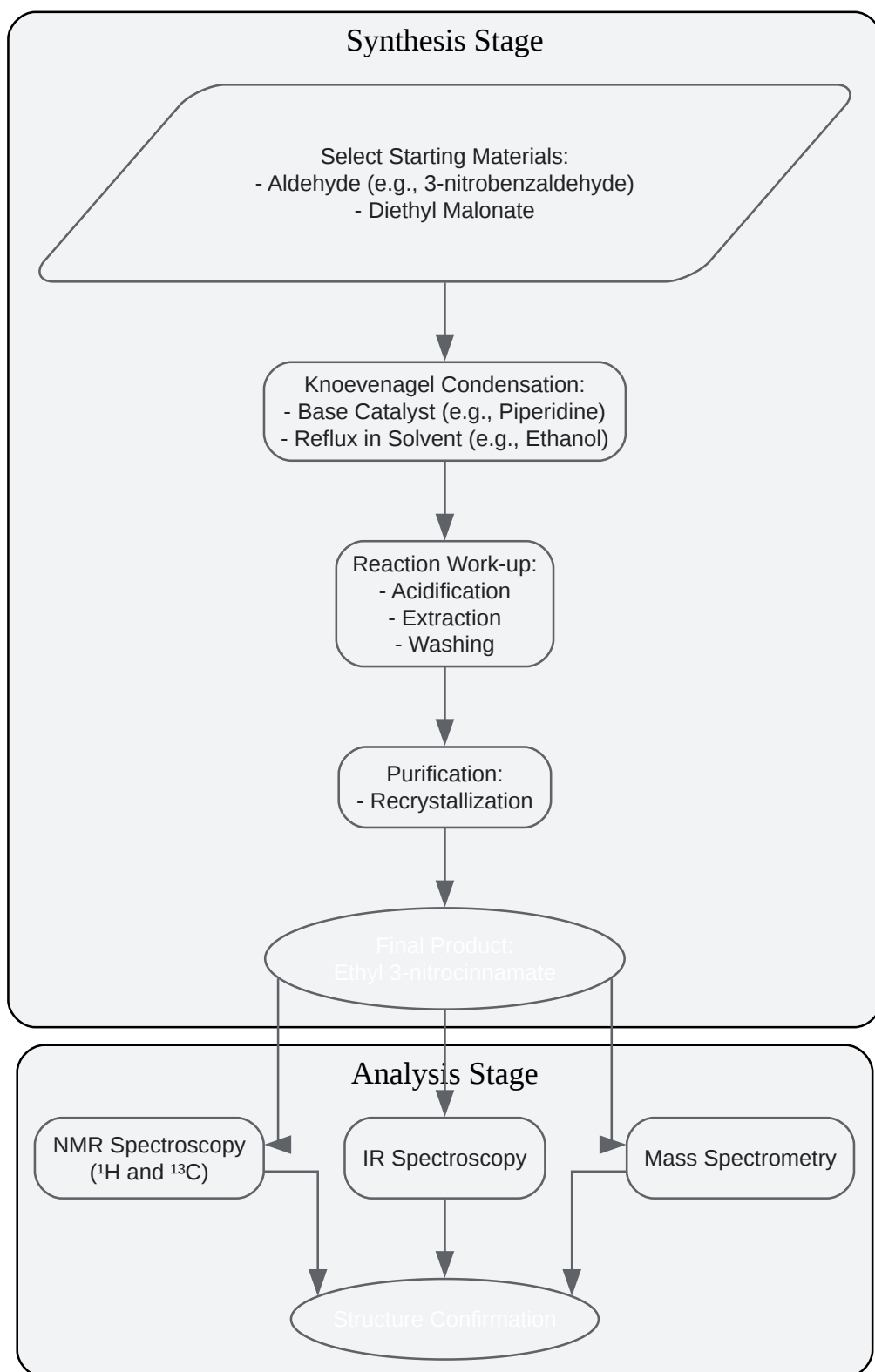
This guide provides a comprehensive comparison of the synthesis and spectral properties of **ethyl 3-nitrocinnamate**, a valuable intermediate in organic synthesis, against its structural isomer, ethyl 4-nitrocinnamate, and its parent compound, ethyl cinnamate. The validation of each synthesis is supported by a detailed analysis of spectral data.

Synthesis Overview and Comparison

The synthesis of **ethyl 3-nitrocinnamate** and its analogs is commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as diethyl malonate, followed by decarboxylation. The choice of starting materials and reaction conditions can influence the yield and purity of the final product.

Here, we compare the synthesis of **ethyl 3-nitrocinnamate** from 3-nitrobenzaldehyde, ethyl 4-nitrocinnamate from 4-nitrobenzaldehyde, and ethyl cinnamate from benzaldehyde, all utilizing a Knoevenagel condensation with diethyl malonate.

A logical workflow for the synthesis and subsequent analysis is presented below.



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Caption: Experimental workflow for synthesis and spectral validation.

Comparative Spectral Data

The structural differences between **ethyl 3-nitrocinnamate**, ethyl 4-nitrocinnamate, and ethyl cinnamate are clearly reflected in their spectral data. The following tables summarize the key spectral characteristics for each compound.

¹H NMR Spectral Data (CDCl₃, δ ppm)

Compound	Aromatic Protons (m)	Vinylic Protons (d, J in Hz)	-OCH ₂ - (q, J in Hz)	-CH ₃ (t, J in Hz)
Ethyl 3-nitrocinnamate	7.50 - 8.40	6.55 (d, 16.0), 7.70 (d, 16.0)	4.28 (q, 7.1)	1.35 (t, 7.1)
Ethyl 4-nitrocinnamate	7.67 (d, 8.8), 8.25 (d, 8.8)	6.56 (d, 16.1), 7.71 (d, 16.1)	4.30 (q, 7.1)	1.36 (t, 7.1)
Ethyl cinnamate	7.30 - 7.60	6.44 (d, 16.0), 7.68 (d, 16.0)	4.25 (q, 7.1)	1.33 (t, 7.1)

¹³C NMR Spectral Data (CDCl₃, δ ppm)

Compound	C=O	Vinylic C	Aromatic C	-OCH ₂ -	-CH ₃
Ethyl 3-nitrocinnamate	166.0	119.9, 142.5	122.5, 124.8, 129.9, 134.0, 136.2, 148.6	61.0	14.3
Ethyl 4-nitrocinnamate	166.6	122.2, 142.0	124.3, 128.8, 140.4, 148.6	61.1	14.3
Ethyl cinnamate	167.5	117.9, 144.9	128.1, 129.0, 130.4, 134.5	60.5	14.3

IR Spectral Data (cm⁻¹)

Compound	C=O Stretch	C=C Stretch (Alkenyl)	C=C Stretch (Aromatic)	NO ₂ Stretch (Asymmetric/Symmetric)
Ethyl 3-nitrocinnamate	~1715	~1640	~1600, 1480	~1525, 1350
Ethyl 4-nitrocinnamate	~1720	~1640	~1600, 1470	~1520, 1345
Ethyl cinnamate	~1710	~1635	~1600, 1450	-

Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
Ethyl 3-nitrocinnamate	221	193, 176, 146, 130, 102, 76
Ethyl 4-nitrocinnamate	221	193, 176, 146, 130, 102, 76
Ethyl cinnamate	176	148, 131, 103, 77

Experimental Protocols

The following are generalized protocols for the synthesis of **ethyl 3-nitrocinnamate** and ethyl 4-nitrocinnamate via the Knoevenagel condensation.

Synthesis of Ethyl 3-nitrocinnamate

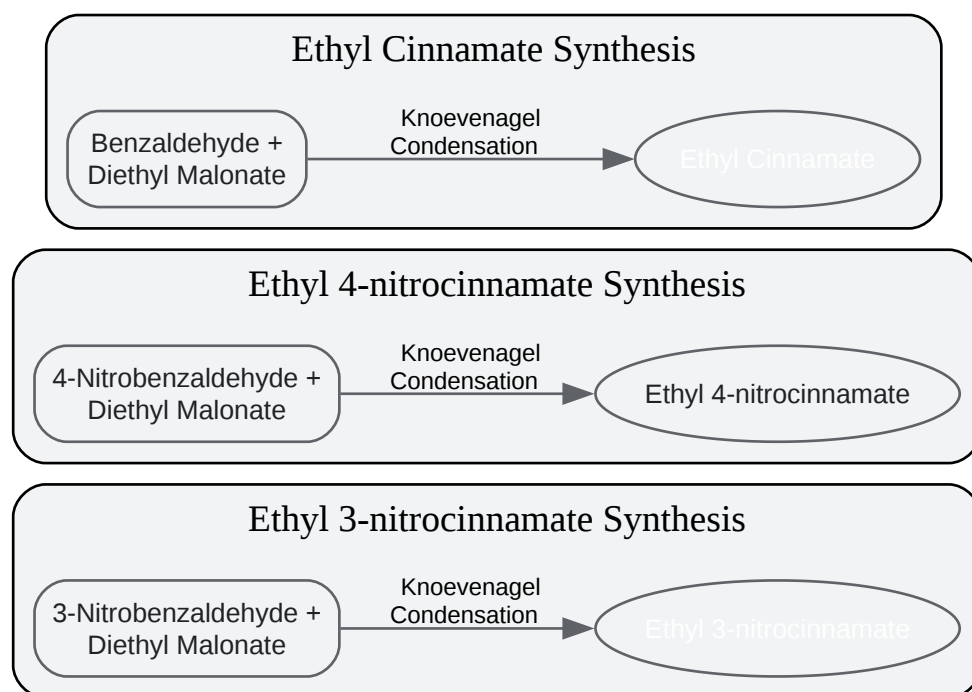
- Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1.51 g, 10 mmol), diethyl malonate (1.76 g, 11 mmol), and ethanol (20 mL).
- Addition of Catalyst:** To the stirred solution, add piperidine (0.1 mL).
- Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:** After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid.

- Extraction: Extract the product with diethyl ether (3 x 30 mL).
- Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude product from ethanol to obtain pure **ethyl 3-nitrocinnamate**.

Synthesis of Ethyl 4-nitrocinnamate

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in ethanol (20 mL).
- Addition of Catalyst: Add a catalytic amount of piperidine (0.1 mL) to the solution.
- Reaction: Reflux the mixture for 3-5 hours, monitoring by TLC.
- Work-up: Cool the mixture and pour it into a beaker of ice water. Acidify with dilute HCl to precipitate the product.
- Isolation: Filter the solid product and wash with cold water.
- Purification: Recrystallize the crude solid from an appropriate solvent such as ethanol to yield pure ethyl 4-nitrocinnamate.

A diagrammatic comparison of the synthetic pathways is provided below.



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Caption: Comparative synthesis pathways.

Conclusion

The synthesis of **ethyl 3-nitrocinnamate** via the Knoevenagel condensation is a reliable and efficient method. The identity and purity of the product can be unequivocally confirmed through a combination of ^1H NMR, ^{13}C NMR, IR, and mass spectrometry. Comparison with its 4-nitro isomer and the parent ethyl cinnamate reveals distinct and predictable differences in their respective spectra, primarily in the aromatic region of the NMR spectra and the characteristic nitro group stretches in the IR spectra. This guide provides the necessary data and protocols for researchers to confidently synthesize and validate these important chemical intermediates.

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